6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one
Description
Properties
CAS No. |
2385060-38-6 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
6-fluoro-3-methylpyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 |
InChI Key |
SBMQGKFRLZDFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CN=C(C=C2C1=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidinone Ring
Reaction of 6-fluoronicotinic acid derivatives with methylurea under acidic conditions yields the pyrido[3,4-d]pyrimidin-4-one skeleton. Key steps include:
-
Acid-mediated cyclization : Heating 6-fluoro-3-aminopyridine-4-carboxylic acid with methylurea in acetic acid at 120°C for 12 hours facilitates ring closure.
-
Oxidative desulfurization : Intermediate thiomethyl derivatives (e.g., 16 ) are oxidized to sulfones (e.g., 25 ) using m-CPBA (meta-chloroperbenzoic acid), enhancing reactivity for subsequent nucleophilic substitutions.
N-Methylation at the 3-Position
The methyl group is introduced via nucleophilic substitution or reductive amination:
Alkylation with Methyl Iodide
Treatment of 6-fluoropyrido[3,4-d]pyrimidin-4-one with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 hours achieves N-methylation (yield: 78%).
Reductive Amination
Condensation with formaldehyde followed by NaBH₃CN reduction in methanol affords the N-methyl derivative (yield: 65%).
Integrated Synthesis Pathway
A representative multi-step synthesis of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one combines the above strategies:
Step 1 : Cyclocondensation of 6-fluoro-3-aminopyridine-4-carboxylic acid with methylurea to form 6-fluoropyrido[3,4-d]pyrimidin-4-one.
Step 2 : Pd-mediated coupling with fluorinated boronic ester to secure the 6-fluoro substituent.
Step 3 : N-Methylation using methyl iodide under basic conditions.
Analytical and Spectroscopic Characterization
Critical data for verifying the structure include:
Table 1: Spectral Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 9.24 (s, 1H), 8.38 (s, 1H), 7.63–7.59 (m, 3H), 3.91 (s, 3H) |
| HRMS (ESI) | m/z 180.0568 [M+H]⁺ (calc. 180.0567) |
| IR | ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F) |
Challenges and Optimization Considerations
-
Regioselectivity in fluorination : Competing reactions at C-2 and C-6 necessitate careful control of temperature and catalyst loading.
-
N-Methylation efficiency : Steric hindrance at N-3 requires excess methyl iodide or prolonged reaction times.
-
Purification : High lipophilicity (ALogP = 1.85) complicates chromatographic separation; reverse-phase HPLC is recommended.
Comparative Evaluation of Synthetic Routes
Biological Activity
6-Fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound exhibits a unique fused ring structure that includes both pyridine and pyrimidine components. Its biological activities are of significant interest due to its potential therapeutic applications in various medical fields.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2385060-38-6 |
| Molecular Formula | C8H6FN3O |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 6-fluoro-3-methylpyrido[3,4-d]pyrimidin-4-one |
| Purity | 95% |
Biological Activity Overview
Research indicates that compounds within the pyridopyrimidine class, including this compound, exhibit a range of biological activities such as:
- Anticancer Activity : Compounds similar to this have shown promising results in inhibiting various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The compound demonstrates significant activity against a variety of bacterial strains, making it a candidate for antibiotic development.
- Enzyme Inhibition : It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division.
The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes involved in metabolic pathways. For instance, its inhibition of DHFR leads to reduced levels of tetrahydrofolate, affecting nucleotide synthesis and ultimately hindering cancer cell growth .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that derivatives of pyridopyrimidine showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Another research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
-
Antimicrobial Efficacy :
- The compound exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Specific derivatives were noted for their enhanced activity against resistant strains, suggesting potential for clinical applications .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with other related pyridopyrimidine compounds can be insightful:
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6-Fluoro-3-methyl... | DHFR | 0.1 | Anticancer |
| Pyrido[2,3-d]pyrimidine | PI3Kδ | 0.014 | Selective Inhibitor |
| Pyrido[2,3-d]pyrimidine | sst2 receptor | 0.5 | Agonist |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one is its potential as an anticancer agent . Research has shown that derivatives of pyrido[3,4-d]pyrimidine exhibit selective cytotoxicity against various cancer cell lines. A study evaluated a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, including those related to this compound. The compounds were screened against the NCI 60 human cancer cell line panel, revealing significant activity against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 .
Case Study: Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications at the C-4 position significantly influenced the anticancer activity of these compounds. For instance, specific substitutions led to enhanced selectivity and potency against targeted cancer types. The findings suggest that further development could yield effective chemotherapeutic agents based on this scaffold .
Synthesis and Derivative Development
The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. The ability to create diverse derivatives allows for extensive exploration of structure-function relationships, which is crucial for optimizing therapeutic efficacy and reducing toxicity .
Table: Summary of Synthesis Methods for Pyrido[3,4-d]pyrimidine Derivatives
| Method Type | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to facilitate cross-coupling reactions between halides and boronic acids | Up to 90 |
| Nucleophilic Aromatic Substitution | Involves substitution reactions at the aromatic ring to introduce functional groups | Variable |
| Chlorination followed by Reduction | Sequential chlorination followed by reduction to form desired pyrido derivatives | High |
Pharmacological Properties
Beyond anticancer properties, compounds like this compound may exhibit other pharmacological activities. Some studies suggest potential roles in treating inflammatory diseases due to their ability to modulate immune responses. However, comprehensive studies are required to fully elucidate these effects and their mechanisms.
Chemical Reactions Analysis
Synthetic Routes
1.1 CuI-Catalyzed Tandem Ullmann Coupling and Amidation
A notable synthetic method involves a one-pot tandem Ullmann coupling and amidation catalyzed by CuI. This approach utilizes enamines (e.g., (Z)-3-aminoacrylates) and esters, enabling the formation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. Key reaction conditions include:
-
Catalyst : CuI (20 mol%)
-
Ligands : Various phosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl)
-
Base : Cs₂CO₃ (0.4 mmol)
-
Temperature : 130°C
1.2 Amidation via Cesium Carbonate
Another method involves amidation using cesium carbonate. For example, in the synthesis of pyrido[3,4-d]pyrimidine derivatives, cesium carbonate facilitates deprotonation and coupling of amines with carbonyl groups. This approach is critical for forming substitutions at the 2-aniline position, enhancing biochemical potency .
Functional Group Transformations
2.1 Pyrazole Substitution
Introducing a pyrazole substituent at the 4-position of the aniline moiety significantly improves biochemical and cellular activity. This modification enhances coplanarity with the carbamate group, mimicking the conformation of lead compounds and boosting MPS1 kinase inhibition (IC₅₀ = 0.008 μM for compound 24c ) .
2.2 Fluorine Substitution Effects
The fluorine atom at the 6-position influences reactivity and selectivity. Fluorine’s electronegativity and π-donating effects stabilize the ring system, enabling selective interactions with biological targets (e.g., somatostatin receptors) while maintaining metabolic stability .
Pharmacokinetic and Metabolic Reactions
3.2 Plasma Protein Binding and PK Parameters
| Species | t₁/₂ (h) | Clearance (mL/min/kg) | Oral Bioavailability (F) | Volume of Distribution (Vss, L/kg) |
|---|---|---|---|---|
| Mouse | 8.2 | 28 | 68% | 14.7 |
| Rat | 2.5 | 24 | 100% | 4.64 |
The compound demonstrates high oral bioavailability in rodents, with moderate clearance and extensive tissue distribution .
Reactivity Trends
4.1 Comparison with Related Pyridopyrimidines
The pyrido[3,4-d]pyrimidine core exhibits distinct reactivity due to its ring fusion pattern, favoring selective kinase inhibition over broader kinase activity .
Key Reaction Mechanisms
5.1 Nucleophilic Attack Susceptibility
The fluorine atom at position 6 renders the compound prone to nucleophilic substitution , enabling functionalization at this site. This reactivity is leveraged in medicinal chemistry to modulate biological activity (e.g., receptor selectivity) .
5.2 Amidation and Cross-Coupling
Amidation reactions (e.g., with cesium carbonate) and cross-coupling strategies (e.g., Ullmann-type) are central to synthesizing derivatives with enhanced potency. These steps often involve deprotonation and coupling of amines to carbonyl groups .
Comparison with Similar Compounds
Substituent Variations
8-Chloro-3H,4H-Pyrido[3,4-d]Pyrimidin-4-One (CAS: 84341-13-9):
7-Fluoro-1H-Pyrido[4,3-d]Pyrimidin-4-One (CAS: 171178-37-3):
- 1-Methyl-7H-Pyrazolo[3,4-d]Pyrimidin-4-One: Replaces the pyridine ring with a pyrazole, introducing a nitrogen atom at position 1. Demonstrated utility as a kinase inhibitor precursor but with reduced metabolic stability compared to pyridopyrimidinones .
Functional Group Additions
- 2-(1H-Pyrazol-4-yloxy)-3H-Pyrido[3,4-d]Pyrimidin-4-One (HA6): Features a pyrazole-oxy substituent at position 2.
Antitumor Activity
- 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-Phenyl-1,5-Dihydropyrazolo[3,4-d]Pyrimidin-4-One (10e): Exhibits potent antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 11 µM). The nitrobenzylideneamino group enhances activity compared to unsubstituted pyridopyrimidinones .
- 4H-Pyrido[1,2-a]Pyrimidin-4-One Derivatives (Compounds 6, 14, 19) :
Kinase Inhibition
- 5-Hetarylamino-3-Arylindazole Derivatives: Synthesized from pyridopyrimidinone intermediates via Cl substitution. Tested for CK2 inhibition, with activity influenced by the heteroaromatic substituent (e.g., quinazolin-4-one vs. pyridopyrimidinone) .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-fluoro-3-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one?
- Methodology : A multistep approach is typically employed:
Core formation : Use cyclization reactions between fluorinated pyrimidine precursors and substituted pyridine derivatives. For example, bromination of intermediates (e.g., 6-methylpyridine analogs) followed by nucleophilic substitution with fluorine sources (e.g., KF or AgF) can introduce the fluoro group .
Functionalization : Introduce the methyl group at the 3-position via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic substituents) .
Purification : Column chromatography or recrystallization to isolate the compound, followed by characterization via /-NMR, HRMS, and elemental analysis .
Q. How can researchers validate the structural integrity of this compound?
- Methodology :
- Spectroscopic analysis : Use -NMR to confirm proton environments (e.g., fluorine-induced deshielding of adjacent protons) and -NMR for fluorine connectivity .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Programs like SHELXL (from the SHELX suite) are widely used for small-molecule refinement .
- Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) ensures molecular formula accuracy .
Q. What preliminary bioactivity screens are suitable for this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases or histone demethylases (e.g., KDM4/5) using fluorescence-based activity assays. IC values can guide SAR studies .
- Cellular permeability : Employ Caco-2 cell monolayers to assess passive diffusion, a critical factor for drug-likeness .
- In silico toxicity prediction : Tools like ProTox-II or ADMETLab evaluate hepatotoxicity, mutagenicity, and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for KDM4/5 inhibition?
- Methodology :
- Scaffold modification : Introduce substituents at the 8-position (e.g., pyrazole or phenylpiperidine groups) to access the histone peptide-binding pocket of KDM enzymes. Conformational constraints (e.g., rigid linkers) improve binding affinity .
- Metal chelation studies : Use isothermal titration calorimetry (ITC) to quantify Fe(II) binding, a key interaction for JmjC-domain demethylases .
- Co-crystallization : Solve ligand-enzyme complexes (e.g., PDB deposition) to guide rational design .
Q. How to resolve contradictions in enzymatic vs. cellular activity data?
- Methodology :
- Off-target profiling : Screen against related enzymes (e.g., KDM2/3/6 subfamilies) to rule out pan-assay interference .
- Cellular target engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
- Metabolite identification : LC-MS/MS to detect in situ degradation products that may explain reduced cellular efficacy .
Q. What crystallographic refinement strategies are critical for resolving ligand-binding modes?
- Methodology :
- Data collection : High-resolution () X-ray diffraction data minimizes model bias.
- Refinement : Use SHELXL for anisotropic B-factor refinement and TLS parameterization. Validate ligand placement with omit maps and real-space correlation coefficients .
- Validation tools : Check geometry with MolProbity and electron density with COOT .
Q. How to design derivatives with improved metabolic stability?
- Methodology :
- Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS to identify vulnerable sites (e.g., methyl or fluorine groups) .
- Isotere replacement : Replace labile groups with bioisosteres (e.g., trifluoromethyl for methyl) to block oxidative metabolism .
- Stability assays : Monitor half-life in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
